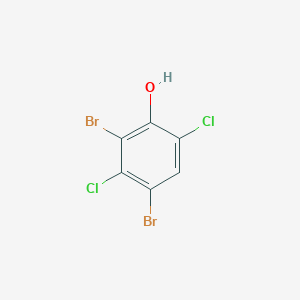

2,4-Dibromo-3,6-dichlorophenol

Description

Significance of Halogenated Phenols in Contemporary Chemical Research

Halogenated phenols are of considerable interest in modern chemical research due to their diverse applications and their roles in environmental science. These compounds are utilized as intermediates and building blocks in the synthesis of a wide array of products, including dyes, pesticides, and pharmaceuticals. researchgate.net For instance, 2,4-dichlorophenol (B122985) is a crucial intermediate in the production of the herbicide 2,4-D and the antifungal agent TCS. google.com The presence and specific positioning of halogen atoms on the phenol (B47542) ring confer unique chemical reactivity and biological activity to these molecules.

The study of halogenated phenols is also driven by their environmental presence and potential impacts. They can be formed as disinfection byproducts during water treatment processes and have been identified as environmental pollutants. nih.govosti.gov Research into their detection, quantification, and degradation is therefore a significant area of focus. nih.govrsc.org Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are instrumental in monitoring their levels in various environmental matrices. nih.govresearchgate.netresearchgate.netnih.gov

Historical Perspectives on the Study of Polyhalogenated Aromatic Compounds

The study of polyhalogenated aromatic compounds (PHAs) has a rich history intertwined with the development of industrial chemistry. Initially, the focus was on the synthesis and application of these compounds. For example, the chlorination of phenol to produce compounds like 2,4-dichlorophenol has been a long-standing industrial process. google.com Over time, as analytical capabilities advanced, the environmental and toxicological aspects of PHAs came under scrutiny. nih.govnerc.ac.uku-tokyo.ac.jp

The recognition of certain PHAs as persistent organic pollutants (POPs) marked a significant turning point in their research trajectory. nih.gov This led to extensive studies on their environmental fate, transport, and bioaccumulation. Historical records of PHA pollution can even be traced in sediment cores, providing insights into past industrial activities and their environmental consequences. nih.govnerc.ac.uku-tokyo.ac.jp The development of sophisticated analytical methods has been crucial in understanding the complex mixtures of these compounds in the environment. nerc.ac.uk

Specific Research Gaps and Motivations for Investigating 2,4-Dibromo-3,6-dichlorophenol

While much research has been conducted on various halogenated phenols, specific mixed halogenated compounds like this compound remain less explored. A primary motivation for its investigation is to understand how the combination of different halogens (bromine and chlorine) at specific positions on the phenol ring influences its chemical and physical properties. This particular substitution pattern creates a unique distribution of electron density and steric hindrance, which can be expected to define its reactivity and interactions.

A significant research gap exists in the comprehensive characterization of such mixed halogenated phenols. While data for more common compounds like 2,4-dichlorophenol and 2,6-dichlorophenol (B41786) are available, detailed experimental and theoretical studies on this compound are less common. nih.govnih.gov Further investigation is needed to elucidate its formation pathways, potential for environmental persistence, and its complete physicochemical profile. Understanding these aspects is crucial for assessing its potential environmental impact and for developing effective remediation strategies if required. rsc.org

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C6H2Br2Cl2O |

| Molecular Weight | 320.793 g/mol |

| Density | 2.225 g/cm³ |

| Boiling Point | 297 °C at 760 mmHg |

| Flash Point | 133.4 °C |

| Vapor Pressure | 0.000783 mmHg at 25°C |

| LogP | 4.224 |

| Refractive Index | 1.661 |

| Data sourced from chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

13664-63-6 |

|---|---|

Molecular Formula |

C6H2Br2Cl2O |

Molecular Weight |

320.79 g/mol |

IUPAC Name |

2,4-dibromo-3,6-dichlorophenol |

InChI |

InChI=1S/C6H2Br2Cl2O/c7-2-1-3(9)6(11)4(8)5(2)10/h1,11H |

InChI Key |

SIRXOXDKUIWLPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)Br)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,4 Dibromo 3,6 Dichlorophenol

Direct Halogenation Approaches for Phenolic Compounds

Direct halogenation of a phenolic starting material is a primary route for the synthesis of halogenated phenols. However, achieving the specific substitution pattern of 2,4-Dibromo-3,6-dichlorophenol through direct halogenation of phenol (B47542) itself is highly challenging due to the formation of a complex mixture of isomers. Therefore, the focus shifts to the halogenation of appropriately substituted dichlorophenol precursors.

The synthesis of this compound inherently involves both bromination and chlorination. A plausible direct approach would be the dibromination of a dichlorophenol precursor. The choice of the starting dichlorophenol isomer is critical for directing the bromine atoms to the desired positions.

For instance, the bromination of 2,6-dichlorophenol (B41786) would be a potential pathway. The hydroxyl group is a strong ortho-, para-director, while the chlorine atoms are ortho-, para-directing but deactivating. In 2,6-dichlorophenol, the positions ortho to the hydroxyl group are blocked by chlorine atoms. Therefore, bromination is expected to occur at the para position (C4) and the remaining ortho position (which is not sterically hindered).

Similarly, the bromination of 3,5-dichlorophenol (B58162) could be another route. In this case, the positions ortho and para to the hydroxyl group are activated. This could potentially lead to the desired 2,4,6-trisubstituted pattern, which upon further controlled halogenation might yield the target compound.

To overcome the challenge of forming isomeric mixtures, catalysts are employed to enhance the regioselectivity of the halogenation reaction.

Lewis acids like Iron(III) chloride (FeCl₃) and Aluminum chloride (AlCl₃) are commonly used as catalysts in electrophilic aromatic substitution reactions, including halogenation. researchgate.net They function by polarizing the halogen molecule, making it a more potent electrophile. In the context of synthesizing this compound, a Lewis acid catalyst could be used to promote the bromination of a dichlorophenol precursor. The choice of the Lewis acid and reaction conditions can influence the regioselectivity of the bromination. For instance, a Chinese patent describes the use of a combination of a Lewis acid (iron powder or various metal chlorides) and an organic auxiliary agent to improve the selectivity of phenol chlorination to obtain 2,4-dichlorophenol (B122985). google.com

Metal sulfates, such as Manganous(II) sulfate (B86663) (MnSO₄), have also been investigated as catalysts for the regioselective halogenation of phenols. Research has shown that MnSO₄ can catalyze the selective oxychlorination of phenol to 2,4-dichlorophenol. researchgate.net While this specific example relates to chlorination, it suggests the potential of metal sulfates to influence the regioselectivity of halogenation on the phenol ring, which could be explored for the synthesis of this compound.

The conditions of the halogenation reaction, including the solvent, temperature, and nature of the halogenating agent, significantly impact the outcome. The polarity of the solvent can influence the reactivity of the phenol and the halogenating agent. For example, bromination of phenols in polar solvents often leads to polysubstitution, while less polar solvents can favor monosubstitution.

A study on the regioselective monobromination of phenols utilized potassium bromide (KBr) and ZnAl-BrO₃⁻-layered double hydroxides as the brominating reagents, highlighting the importance of the reagent system in controlling the reaction. researchgate.net The choice of solvent can also affect the regioselectivity. For instance, the bromination of 3,5-dichlorophenol to 4-bromo-3,5-dichlorophenol (B174001) is achieved with high selectivity using triethylamine (B128534) hydrochloride as a catalyst in chlorobenzene.

Table 1: Illustrative Reaction Conditions for Halogenation of Phenolic Compounds

| Starting Material | Halogenating Agent | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| p-Nitrophenol | Bromine | None | Glacial Acetic Acid | Room Temperature | 2,6-Dibromo-4-nitrophenol | 96-98 | orgsyn.org |

| Phenol | Sulfuryl chloride | AlCl₃ | Neat | 25-55 | 2,4-Dichlorophenol | 93.3 | chemicalbook.com |

| 3,5-Dichlorophenol | Bromine | Triethylamine hydrochloride | Chlorobenzene | 5-20 | 4-Bromo-3,5-dichlorophenol | >98 |

Role of Catalysts in Regioselective Halogenation

Multi-Step Synthesis Pathways Involving Precursors

Due to the difficulty in achieving the desired substitution pattern in a single step, multi-step synthesis pathways starting from carefully chosen precursors are often necessary.

A plausible multi-step synthesis for this compound could start from either 2,6-dichlorophenol or 3,5-dichlorophenol.

Proposed Pathway 1: Starting from 2,6-Dichlorophenol

Monobromination of 2,6-Dichlorophenol: The first step would involve the regioselective monobromination of 2,6-dichlorophenol. The hydroxyl group directs the incoming electrophile to the para position (C4), which is vacant and activated. This would yield 4-bromo-2,6-dichlorophenol (B165674).

Second Bromination: The subsequent introduction of the second bromine atom at the C2 position of 4-bromo-2,6-dichlorophenol would be the next challenge. This step would likely require forcing conditions and a suitable catalyst to overcome the deactivating effect of the existing halogen substituents.

Proposed Pathway 2: Starting from 3,5-Dichlorophenol

Regioselective Monobromination: As demonstrated in the literature, 3,5-dichlorophenol can be regioselectively brominated at the C4 position to yield 4-bromo-3,5-dichlorophenol using a tertiary amine salt catalyst.

Chlorination and Bromination: Further functionalization of 4-bromo-3,5-dichlorophenol would be required. This could involve a combination of chlorination and bromination steps, with careful control of reaction conditions to achieve the desired 2,4-dibromo-3,6-dichloro substitution pattern. The directing effects of the existing substituents would need to be carefully considered to predict the outcome of these subsequent halogenation reactions.

A procedure for the synthesis of 2,6-dichlorophenol itself involves the chlorination of ethyl 4-hydroxybenzoate, followed by saponification and decarboxylation, illustrating the multi-step nature often required for preparing specifically substituted phenols. orgsyn.org

Table 2: Potential Precursors and their Halogenated Derivatives

| Precursor | Halogenating Agent | Potential Intermediate | Target Compound |

| 2,6-Dichlorophenol | Bromine | 4-Bromo-2,6-dichlorophenol | This compound |

| 3,5-Dichlorophenol | Bromine | 4-Bromo-3,5-dichlorophenol | This compound |

Transformation of Related Halogenated Phenols

The synthesis of this compound can be conceptually approached through the sequential halogenation of a less-substituted phenolic precursor. A logical pathway involves the transformation of an existing halogenated phenol. For instance, the synthesis could start from a dichlorophenol, which is then brominated, or from a dibromophenol, which is subsequently chlorinated.

One plausible route is the chlorination of 2,4-dibromophenol (B41371). Research on the aqueous chlorination of 2,4-dibromophenol (2,4-DBP) has shown that active chlorine can react effectively across a broad pH range. nih.gov The primary mechanism is electrophilic substitution, where chlorine atoms are added to the aromatic ring. nih.gov The hydroxyl group of the phenol directs incoming electrophiles to the ortho and para positions. chemistrysteps.com Starting with 2,4-dibromophenol, the available positions for chlorination would be at the 3, 5, and 6-positions. The formation of this compound would depend on controlling the reaction conditions to favor dichlorination at the 3- and 6-positions.

Conversely, the synthesis could begin with a dichlorophenol, such as 3,5-dichlorophenol or 2,6-dichlorophenol, followed by bromination. The bromination of 3,5-dichlorophenol has been shown to be highly regioselective when using specific catalysts, yielding 4-bromo-3,5-dichlorophenol. Further bromination would be required to introduce a second bromine atom. The challenge in these multi-step halogenations is controlling the regioselectivity to obtain the desired isomer and preventing the formation of over-halogenated byproducts like trichlorophenols. nih.govresearchgate.net

Another established method for preparing polyhalogenated phenols involves the diazotization of a corresponding polyhalogenated aniline, followed by hydrolysis of the resulting diazonium salt. google.com This method could theoretically be applied to produce this compound if the corresponding 2,4-dibromo-3,6-dichloroaniline (B1582856) were available.

Phase-Transfer Catalysis in Synthetic Protocols

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgfzgxjckxxb.com This methodology can lead to increased reaction rates, higher yields, and the use of less hazardous solvents, making it a "green" chemistry approach. fzgxjckxxb.comcrdeepjournal.orgresearchgate.net

In the context of halogenated phenol synthesis, PTC is particularly useful for reactions involving ionic reagents. crdeepjournal.org The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anion from the aqueous phase into the organic phase where it can react with the organic substrate. wikipedia.orgcrdeepjournal.orgslideshare.net For instance, PTC has been successfully employed in the alkylation of phenols and the synthesis of polyesters from bisphenol-A and acyl chlorides. wikipedia.orgcrdeepjournal.org

While specific literature on the use of PTC for the direct synthesis of this compound is scarce, the principles of PTC are applicable. For example, in the bromination of a dichlorophenol using an aqueous solution of a brominating agent, a phase-transfer catalyst could facilitate the transfer of the reactive bromine species to the organic phase containing the dichlorophenol. This can enhance the reaction efficiency and selectivity. The use of quaternary ammonium salts has been shown to direct bromination of 3,5-dichlorophenol to the para position with high selectivity. This demonstrates the potential of PTC to control the regiochemistry of halogenation reactions, which is a key challenge in synthesizing specifically substituted polyhalogenated phenols.

Optimization of Synthetic Yields and Reaction Efficiencies

Optimizing the synthesis of a specific polyhalogenated phenol like this compound involves careful control over several reaction parameters to maximize the yield of the desired product while minimizing the formation of isomers and over-halogenated impurities.

Key Optimization Parameters:

Catalyst Selection: The choice of catalyst is crucial for both reaction rate and selectivity. In phenol chlorination, catalysts like ferric chloride, aluminum chloride, and diphenyl sulfide (B99878) have been used to increase selectivity towards the desired dichlorophenol isomer. researchgate.netgoogle.com For bromination, tertiary amine salts can direct the substitution to a specific position. A combination of catalysts, such as boric acid, diphenyl sulfide, and ferric chloride, has been used to improve the yield of 2,4-dichlorophenol. google.com

Solvent Polarity: The solvent can significantly influence the outcome of halogenation. In the bromination of phenol, polar solvents like water lead to polysubstitution, yielding 2,4,6-tribromophenol. mlsu.ac.inyoutube.com In contrast, using a non-polar solvent like carbon disulfide or chloroform (B151607) can limit the reaction to mono-substitution. mlsu.ac.in For the synthesis of this compound, the choice of solvent would be critical to control the degree of halogenation.

Temperature: Reaction temperature affects the rate and selectivity of the reaction. For example, the sulfonation of phenol yields the ortho isomer at low temperatures and the para isomer at higher temperatures. mlsu.ac.in In chlorination reactions, temperatures are often controlled within a specific range (e.g., 40-80°C or 70-100°C) to optimize product distribution. chemicalbook.comgoogle.com

pH Control: The pH of the reaction medium can have a strong effect on the reaction rate, especially in bromination reactions. Studies on phenol bromination have shown that acidic conditions (pH 3-4) are generally optimal for achieving faster reaction rates. chemrxiv.orgresearchgate.net

Reactant Stoichiometry and Addition Rate: Controlling the molar ratio of the halogenating agent to the phenol substrate is essential to prevent over-halogenation. Slow and controlled addition of the halogenating agent can help improve the selectivity for the desired di-, tri-, or tetra-halogenated product. orgsyn.org

The table below summarizes findings from the synthesis of related dichlorophenols, illustrating the impact of different catalysts and conditions on product distribution.

| Starting Material | Catalyst System | Temperature | Major Product(s) | Yield | Reference |

| Phenol | None | 80-100°C | 2,4-Dichlorophenol, 2,6-Dichlorophenol | 88.8% (2,4-DCP) | CN103435453A |

| o-Chlorophenol | Diphenyl sulfide, FeCl₃, Boric acid | 40-80°C | 2,4-Dichlorophenol, 2,6-Dichlorophenol | 85.4% (2,4-DCP), 13.3% (2,6-DCP) | chemicalbook.com |

| Phenol | N-methylaniline, Chlorobenzene (solvent) | 70-100°C | 2,6-Dichlorophenol | >93% | google.com |

| 3,5-Dichlorophenol | Triethylamine hydrochloride, Chlorobenzene (solvent) | 5-20°C | 4-Bromo-3,5-dichlorophenol | Near-quantitative |

Green Chemistry Approaches in this compound Synthesis Research

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. fzgxjckxxb.com In the synthesis of halogenated phenols, several green strategies can be applied.

One major focus is the replacement of hazardous reagents and solvents. Traditional chlorination often uses gaseous chlorine, while bromination may use elemental bromine, both of which are toxic and hazardous to handle. researchgate.net A greener alternative is oxidative chlorination, or oxychlorination, which uses a more benign chlorine source like hydrogen chloride (HCl) in the presence of an environmentally friendly oxidant such as hydrogen peroxide (H₂O₂). rsc.org This process often uses water as a solvent and can produce water as the only major byproduct. rsc.org For example, the selective oxychlorination of phenol to 2,4-dichlorophenol has been achieved using manganous(II) sulfate as a catalyst in water. rsc.org

The choice of solvent is another key aspect of green chemistry, as solvents contribute significantly to the waste and environmental impact of a process. skpharmteco.comresearchgate.net Research focuses on replacing hazardous solvents with greener alternatives. Water is an ideal green solvent, and developing reactions that can be performed in aqueous media is a major goal. rsc.org If organic solvents are necessary, solvent selection guides have been developed by pharmaceutical companies to help chemists choose less toxic and more environmentally friendly options. researchgate.net

Industrial Research Methodologies for Scale-Up Considerations

Scaling up the synthesis of a chemical like this compound from the laboratory bench to industrial production presents a unique set of challenges. The primary goals of industrial research are to develop a process that is safe, economically viable, and environmentally sustainable, while consistently producing the product at the desired purity and yield. researchgate.net

A key consideration is the transition from batch to continuous processing. While lab syntheses are typically done in batches, continuous flow reactors, such as microchannel reactors, are increasingly being explored for industrial production. Continuous processes can offer better control over reaction parameters like temperature and mixing, leading to improved safety, higher yields, and more consistent product quality. researchgate.net

Catalyst selection and management are critical for industrial-scale operations. The chosen catalyst must be robust, efficient, and ideally, recyclable to minimize costs and waste. researchgate.net For example, in the production of 2,4-dichlorophenol, various catalysts are used to improve selectivity, but their removal from the final product and potential for reuse are important economic and environmental factors. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 2,4 Dibromo 3,6 Dichlorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For 2,4-Dibromo-3,6-dichlorophenol, both ¹H and ¹³C NMR spectroscopy are essential for confirming the substitution pattern on the phenol (B47542) ring.

¹H NMR Spectroscopic Applications

Proton (¹H) NMR spectroscopy of this compound is fundamental in identifying the presence and position of the single aromatic proton. The chemical shift, multiplicity, and coupling constants of this proton are highly informative.

The aromatic region of the ¹H NMR spectrum is expected to show a single signal corresponding to the proton at the C5 position. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent halogen substituents. The electronegativity and position of the bromine and chlorine atoms deshield the C5 proton, causing its resonance to appear at a relatively downfield position.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 | 7.68 | Singlet |

| OH | Variable (typically broad singlet) | Singlet |

Disclaimer: The NMR data presented is predicted by computational methods and may differ from experimental values.

The hydroxyl proton signal is typically observed as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding effects.

¹³C NMR Spectroscopic Applications

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of this compound. The spectrum will display distinct signals for each of the six carbon atoms in the benzene (B151609) ring, with their chemical shifts being highly dependent on the attached substituents.

The carbon atom attached to the hydroxyl group (C1) will resonate at a characteristic downfield position due to the deshielding effect of the oxygen atom. The carbons bearing the halogen atoms (C2, C3, C4, and C6) will also exhibit downfield shifts, with the extent of the shift influenced by the specific halogen. The remaining carbon atom (C5), which is bonded to a hydrogen, will have a chemical shift that is also affected by the neighboring halogen atoms.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 148.5 |

| C2 | 118.9 |

| C3 | 133.1 |

| C4 | 115.7 |

| C5 | 131.2 |

| C6 | 124.6 |

Disclaimer: The NMR data presented is predicted by computational methods and may differ from experimental values.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the vibrations of its functional groups. A prominent broad band in the region of 3400-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration will appear in the 1200-1300 cm⁻¹ region.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ range. The C-Br and C-Cl stretching vibrations will be found in the fingerprint region, generally below 1000 cm⁻¹.

Predicted FTIR Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | ~3500 (broad) |

| Aromatic C-H Stretch | ~3080 |

| Aromatic C=C Stretch | ~1550, 1450 |

| C-O Stretch | ~1250 |

| C-Cl Stretch | ~850 |

| C-Br Stretch | ~650 |

Disclaimer: The FTIR data presented is predicted by computational methods and may differ from experimental values.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. While strong dipole moment changes lead to intense FTIR signals, strong polarizability changes result in intense Raman signals. For this compound, the symmetric vibrations of the aromatic ring and the C-halogen bonds are expected to be prominent in the Raman spectrum.

The aromatic ring stretching vibrations, which are often weak in the FTIR spectrum, can produce strong and sharp bands in the Raman spectrum. The C-Cl and C-Br stretching vibrations will also give rise to characteristic signals.

Predicted Raman Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| Aromatic C-H In-Plane Bend | ~1150 |

| C-Cl Stretch | ~850 |

| C-Br Stretch | ~650 |

Disclaimer: The Raman data presented is predicted by computational methods and may differ from experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the primary electronic transitions are π → π* and n → π*.

The benzene ring and its substituents constitute the chromophore responsible for UV absorption. The presence of the hydroxyl group and halogen atoms as auxochromes influences the wavelength and intensity of the absorption maxima (λmax). These substituents cause a bathochromic shift (red shift) of the primary π → π* transition of the benzene ring.

Predicted UV-Vis Absorption Data for this compound:

| Transition | Predicted λmax (nm) |

| π → π | ~285 |

| n → π | ~310 |

Disclaimer: The UV-Vis data presented is predicted by computational methods and may differ from experimental values.

The n → π* transition, involving the non-bonding electrons of the oxygen and halogen atoms, is typically of lower intensity and appears at a longer wavelength compared to the π → π* transition. The solvent environment can also affect the position and intensity of these absorption bands.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. For this compound, with its multiple halogen atoms, mass spectrometry provides a distinctive isotopic pattern that aids in its identification.

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) gives this compound a characteristic isotopic cluster in its mass spectrum.

HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The theoretical exact mass of this compound (C₆H₂Br₂Cl₂O) can be calculated, and a comparison with the experimentally determined mass would confirm its elemental composition.

Table 1: Theoretical Isotopic Masses for this compound

| Isotope Combination | Molecular Formula | Theoretical Exact Mass (Da) |

| Most Abundant | C₆H₂⁷⁹Br₂³⁵Cl₂O | 319.7890 |

| Other Combinations | C₆H₂⁷⁹Br⁸¹Br³⁵Cl₂O | 321.7870 |

| C₆H₂⁸¹Br₂³⁵Cl₂O | 323.7849 | |

| C₆H₂⁷⁹Br₂³⁵Cl³⁷ClO | 321.7861 | |

| C₆H₂⁷⁹Br₂³⁷Cl₂O | 323.7831 |

This table presents a selection of possible isotopic combinations and their calculated exact masses. The full isotopic pattern would be a distribution of these and other less abundant combinations.

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing valuable information about the molecule's structure. In an MS/MS experiment, the molecular ion of this compound would be selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed.

Table 2: Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Plausible Fragment Ion | Neutral Loss |

| [M]⁺ | [M-Br]⁺ | Bromine radical (Br•) |

| [M]⁺ | [M-Cl]⁺ | Chlorine radical (Cl•) |

| [M]⁺ | [M-HBr]⁺ | Hydrogen bromide (HBr) |

| [M]⁺ | [M-HCl]⁺ | Hydrogen chloride (HCl) |

| [M-Br]⁺ | [M-Br-CO]⁺ | Carbon monoxide (CO) |

This table is illustrative and based on general fragmentation patterns of halogenated phenols.

X-ray Diffraction (XRD) for Crystalline Structure Determination

For single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell dimensions and the positions of each atom within the crystal lattice.

Although a specific crystal structure for this compound has not been reported in publicly available literature, analysis of structurally similar compounds provides insight into the expected molecular geometry. For instance, studies on other substituted phenols reveal the planarity of the benzene ring and the specific orientations of the substituent groups.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for phase identification, quality control, and determining the purity of a crystalline solid. The PXRD pattern is a fingerprint of a specific crystalline compound.

The analysis of a powdered sample of this compound would produce a unique diffractogram characterized by a series of peaks at specific diffraction angles (2θ). This pattern could be used to identify the compound and distinguish it from other isomers or impurities.

Surface and Morphological Characterization Methods

Understanding the surface characteristics and morphology of a compound is crucial, especially in applications where particle size and shape are important. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed for this purpose.

SEM provides high-resolution images of the sample's surface, revealing information about the size, shape, and surface texture of the crystals or particles. TEM, on the other hand, can provide information on the internal structure of the material. While no specific morphological studies on this compound are publicly documented, these techniques would be vital in a comprehensive analysis of the solid-state properties of the compound.

Scanning Electron Microscopy (SEM)

No studies utilizing Scanning Electron Microscopy to analyze the surface topography and morphology of this compound have been found. This type of analysis would typically provide high-resolution images of the compound's crystalline or amorphous structure, revealing details about particle shape, size distribution, and surface texture. Such information is crucial for understanding the material's physical properties and its potential interactions in various applications.

Brunauer–Emmett–Teller (BET) Surface Area Analysis

There is no available data from Brunauer–Emmett–Teller (BET) analysis for this compound. The BET method is the standard for determining the specific surface area of a material by measuring the physical adsorption of a gas on its surface. This information is fundamental for applications involving catalysis, adsorption, and dissolution, as a larger surface area can significantly influence reaction rates and bioavailability.

X-ray Photoelectron Spectroscopy (XPS)

No X-ray Photoelectron Spectroscopy studies for this compound could be located. XPS is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of this compound would provide precise information on the atomic composition of the surface and the bonding environments of the carbon, oxygen, bromine, and chlorine atoms, which is essential for confirming its chemical structure and purity.

Computational Chemistry and Theoretical Modeling Studies of 2,4 Dibromo 3,6 Dichlorophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For a molecule like 2,4-dibromo-3,6-dichlorophenol, DFT can elucidate various aspects of its chemical nature.

The first step in most computational studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. In related studies of dihalogenated phenols, it has been observed that intramolecular hydrogen bonding can play a significant role in determining the most stable conformation, particularly for ortho-substituted phenols. researchgate.net For instance, in ortho-chlorophenols, an intramolecular hydrogen bond between the hydroxyl group and the adjacent chlorine atom contributes to their stability. researchgate.net Given the substitution pattern of this compound, with a chlorine atom at position 6 (ortho to the hydroxyl group), a similar intramolecular hydrogen bond is likely to be a key feature of its preferred conformation.

Table 1: Predicted Key Geometric Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Feature | Rationale based on Analogous Compounds |

|---|---|---|

| C-Cl Bond Lengths | ~1.74 Å | Typical for chlorinated aromatic compounds. |

| C-Br Bond Lengths | ~1.90 Å | Typical for brominated aromatic compounds. |

| O-H Bond Length | Slightly elongated | Due to potential intramolecular hydrogen bonding with the adjacent chlorine atom. |

| Dihedral Angle (C-C-O-H) | Planar or near-planar | Intramolecular hydrogen bonding favors a planar arrangement of the hydroxyl group with the ring. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. aimspress.com A smaller gap suggests higher reactivity. aimspress.comresearchgate.net In studies of compounds like 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole, the HOMO-LUMO analysis has been used to understand charge transfer within the molecule. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, which are electron-rich regions. The LUMO is likely to be distributed over the aromatic ring, with significant contributions from the electron-withdrawing halogen atoms. The presence of four halogens is predicted to lower the energies of both the HOMO and LUMO and to decrease the HOMO-LUMO gap, suggesting that this compound would be a reactive molecule.

Table 2: Predicted Frontier Orbital Properties for this compound

| Property | Predicted Value/Characteristic | Significance based on Analogous Compounds |

|---|---|---|

| HOMO Energy | Relatively low (more negative) | Increased ionization potential due to electron-withdrawing halogens. |

| LUMO Energy | Low (negative or slightly positive) | High electron affinity, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Small | Suggests high chemical reactivity and potential for charge transfer interactions. aimspress.comresearchgate.net |

The acidity of phenols is a key aspect of their chemistry, and it is governed by the stability of the corresponding phenoxide ion. For halogenated phenols, acidity generally increases with the number of halogen substituents due to their electron-withdrawing inductive effects, which stabilize the negative charge of the phenoxide ion. researchgate.net Computational studies on phenol and 3-chlorophenol (B135607) have successfully predicted their proton transfer free energies to water. wehi.edu.au It is expected that this compound would be a significantly stronger acid than phenol. Furthermore, the ability of the molecule to form hydrogen bonds, both as a donor (via the OH group) and as an acceptor (via the oxygen and halogen atoms), is critical to its interactions in biological and environmental systems. The proton transfer process in such molecules can occur through a concerted electron/proton transfer (EPT) mechanism, as has been shown for the oxidation of phenols by enzymes. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for studying static properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules or biological macromolecules. By simulating the movements of the atoms over time, MD can reveal the accessible conformations and the energy barriers between them. nih.gov For a molecule with a rotatable hydroxyl group and potential for intramolecular interactions, MD simulations would be valuable for understanding how its shape fluctuates in different environments. For example, reactive MD simulations have been used to study the decomposition of polychlorinated biphenyls (PCBs), revealing complex radical mechanisms that are dependent on temperature and substituent positions. nih.gov A similar approach could elucidate the thermal stability and degradation pathways of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property-based features of chemicals with their biological activity or environmental fate. ecetoc.org These models are instrumental in predicting the behavior of untested chemicals, thereby prioritizing them for further experimental investigation and reducing the reliance on animal testing. ecetoc.orgnih.gov

For instance, the degradation of a compound is a critical environmental parameter. The BIOWIN model, part of the EPI Suite™ software, predicts aerobic and anaerobic biodegradability based on the presence of different molecular fragments. researchgate.net The model assigns scores that translate into predicted half-lives, ranging from hours to years. researchgate.net For a highly substituted and halogenated compound like this compound, such models would likely predict a long environmental half-life due to the presence of bromine and chlorine atoms, which are known to increase persistence.

The following table illustrates the types of molecular descriptors that are often used in QSAR models to predict environmental parameters for halogenated phenols.

| Descriptor Category | Specific Descriptor Example | Predicted Environmental Parameter | Relevance to this compound |

| Topological | Wiener Index | Soil Adsorption Coefficient (Koc) | Describes molecular branching, affecting how the compound interacts with soil organic matter. |

| Quantum Chemical | HOMO/LUMO Energies | Photodegradation Rate | Relates to the molecule's reactivity and susceptibility to degradation by sunlight. |

| Constitutional | Molecular Weight | Bioaccumulation Factor (BCF) | Larger molecules can sometimes have higher potential for bioaccumulation. |

| Geometric | Molecular Surface Area | Water Solubility | Affects how the compound partitions between water and other environmental compartments. |

QSAR models are also extensively used to predict the ecotoxicity of chemicals and to understand their mechanisms of action. nih.gov For phenolic compounds, toxicity is often related to their ability to disrupt cell membranes or act as metabolic uncouplers. The specific arrangement and type of halogen substituents on the phenol ring of this compound will significantly influence its toxicity.

Studies on other chlorophenols have demonstrated that their toxicity to aquatic organisms like Daphnia magna can be effectively modeled using QSAR. nih.gov The toxicity of chlorophenols often increases with the degree of chlorination. nih.gov However, the combined effect of bromine and chlorine atoms in this compound would require specific models for accurate prediction. The toxic ratio (TR) analysis, which compares observed toxicity to that predicted by a baseline QSAR model (e.g., for non-polar narcosis), can help identify whether a compound exhibits a specific mode of action. nih.gov For a compound like 3,4-dichloroaniline, a degradation product of the herbicide diuron, this approach has shown a specific mode of toxic action in daphnids. nih.gov

The table below presents a hypothetical QSAR analysis for a series of halogenated phenols to illustrate the correlation between structure and ecotoxicity.

| Compound | log Kow | Predicted Acute Toxicity (LC50, M) | Predicted Mode of Action |

| Phenol | 1.46 | 1.2 x 10⁻⁴ | Non-polar Narcosis |

| 2,4-Dichlorophenol (B122985) | 3.06 | 5.5 x 10⁻⁶ | Uncoupler of Oxidative Phosphorylation |

| 2,4,6-Trichlorophenol (B30397) | 3.72 | 1.8 x 10⁻⁶ | Uncoupler of Oxidative Phosphorylation |

| This compound | (Estimated >4) | (Predicted < 1.0 x 10⁻⁶) | (Predicted Uncoupler/Specific) |

Spectroscopic Property Predictions via Computational Methods

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. researchgate.net These predictions can aid in the identification and characterization of compounds. For this compound, computational methods can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

While a specific computational spectroscopic study for this compound is not available, research on similar molecules like 2,4'-dibromoacetophenone (B128361) and 2-bromo-1,4-dichlorobenzene (B150605) demonstrates the accuracy of these methods. researchgate.netresearchgate.net In such studies, the molecular geometry is first optimized, and then vibrational frequencies and chemical shifts are calculated. researchgate.net These calculated spectra can then be compared with experimental data for validation. For instance, a study on heme-chlorophenol complexes used DFT to analyze changes in infrared and UV-visible spectra upon complex formation. d-nb.infonih.gov

The following table shows the kind of data that can be generated from computational spectroscopic predictions for a molecule like this compound.

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Value Range for Halogenated Phenols | Significance |

| Infrared (IR) Spectroscopy | O-H Stretching Frequency | 3200-3600 cm⁻¹ | Indicates the presence and hydrogen-bonding environment of the hydroxyl group. |

| C-Br Stretching Frequency | 500-600 cm⁻¹ | Confirms the presence of bromine substituents. | |

| C-Cl Stretching Frequency | 600-800 cm⁻¹ | Confirms the presence of chlorine substituents. | |

| ¹³C NMR Spectroscopy | Chemical Shift of Carbon attached to OH | 150-160 ppm | Sensitive to the electronic environment of the phenolic carbon. |

| Chemical Shifts of Carbons attached to Halogens | 110-130 ppm | Influenced by the electronegativity and position of the halogen atoms. | |

| UV-Visible Spectroscopy | λmax (Wavelength of Maximum Absorbance) | 280-310 nm | Related to the electronic transitions within the molecule. |

Theoretical Investigations of Intermolecular Interactions

The intermolecular interactions of this compound are crucial for understanding its physical properties, such as boiling point and solubility, as well as its interactions with biological macromolecules. Theoretical methods can be used to study these interactions in detail. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the halogen atoms can participate in halogen bonding and van der Waals interactions.

Studies on other phenolic compounds, such as 2-phenylethanol, have shown that a delicate balance of different intermolecular interactions, including hydrogen bonding and dispersion forces, determines the structure of molecular dimers. d-nb.info For halogenated benzenes, like dibromomesitylene, computational studies have elucidated the nature of intermolecular forces in the crystal lattice. rsc.org Research on the interaction of 2,4-dichlorophenol and 2,4,6-trichlorophenol with porphyrins has demonstrated the formation of hydrogen-bonded complexes, which can be characterized thermodynamically. asianpubs.org

A theoretical investigation of this compound would likely reveal a complex interplay of the following intermolecular forces:

Hydrogen Bonding: The O-H group can form strong hydrogen bonds with other molecules, including water and biological receptors.

Halogen Bonding: The bromine and chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on other molecules.

Van der Waals Forces: These non-specific interactions are also important in determining the packing of molecules in the solid state and their interactions in solution.

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the environmental chemistry and degradation mechanisms of the compound This compound .

Detailed research findings and data required to populate the requested sections on its abiotic and biotic degradation pathways—including photolysis, hydrolysis, volatilization, microbial biodegradation, and reductive dehalogenation—are not present in the publicly accessible domain. Consequently, it is not possible to generate a scientifically accurate article that adheres to the strict, detailed outline provided in the user request.

General information exists for related but structurally distinct compounds such as 2,4-dichlorophenol and other halogenated phenols. However, the degradation kinetics and pathways are highly specific to the exact structure of a molecule, including the type and position of its halogen substituents. Extrapolating data from other compounds would not be scientifically sound and would violate the explicit instructions to focus solely on this compound.

No Research Found on the Environmental Degradation of this compound

Despite a comprehensive search of available scientific literature, no specific research was identified on the environmental chemistry and degradation mechanisms of the chemical compound this compound.

Extensive queries for studies on the enzymatic degradation, photocatalytic degradation using various nanomaterials (such as TiO₂, Ag/AgX, and magnetite), and electrochemical oxidation of this compound did not yield any relevant results. The conducted searches included broad terms such as "degradation of dibromo-dichloro-phenols" and "remediation of mixed halogenated phenols," which also failed to locate any information on this specific compound.

The available body of research on the degradation of halogenated phenols focuses on other related substances, including but not limited to:

Pentachlorophenol (PCP)

Pentabromophenol (PBP)

Various isomers of dichlorophenol (e.g., 2,4-dichlorophenol)

2,6-dibromo-4-methylphenol (B1582163)

While the degradation pathways of these analogous compounds have been investigated, the strict focus of the requested article is solely on this compound. The absence of any studies specifically addressing this compound makes it impossible to provide scientifically accurate content for the outlined sections on its enzymatic degradation, advanced oxidation processes, catalyst synthesis, reaction kinetics, or the influence of environmental factors on its breakdown.

Therefore, the requested article on the "Environmental Chemistry and Degradation Mechanisms of this compound" cannot be generated at this time due to the lack of available scientific data. Further research would be required to investigate the environmental fate and potential remediation strategies for this particular chemical compound.

Environmental Chemistry and Degradation Mechanisms of 2,4 Dibromo 3,6 Dichlorophenol

Advanced Oxidation Processes (AOPs) for Environmental Remediation Research

Ozonolysis and Other Oxidative Treatment Research

No specific research studies on the ozonolysis or other advanced oxidative processes for the degradation of 2,4-dibromo-3,6-dichlorophenol could be identified.

Formation of Degradation By-Products and Transformation Pathways

There is no available scientific literature detailing the degradation by-products or transformation pathways of this compound.

Identification of Intermediates

No studies have been found that identify the intermediate compounds formed during the degradation of this compound.

Transformation Product Analysis

There are no available analytical studies on the transformation products of this compound.

After conducting comprehensive searches for "this compound," including its isomers and associated CAS number (143106-21-2), it has been determined that there is a significant lack of publicly available scientific literature to fulfill the specific requirements of the requested article.

The searches did not yield specific data regarding the ecotoxicological research and environmental impact of this particular compound. Consequently, information pertaining to the following required sections and subsections could not be found:

Aquatic Ecotoxicological Investigations in Model Organisms: No studies were found on the impact of this compound on plankton communities or crustacean species such as Artemia franciscana.

Mechanisms of Environmental Interaction at the Molecular and Cellular Level: There is no available research on enzyme inhibition studies in non-human systems or the interference with cellular processes in model organisms caused by this compound.

Environmental Distribution and Partitioning Studies: No data on the environmental presence, distribution, or partitioning of this compound was located.

While a substantial amount of information exists for related compounds, such as 2,4-dichlorophenol (B122985) and 2,4-dibromophenol (B41371), the strict instruction to focus solely on "this compound" prevents the use of this data. Therefore, it is not possible to generate the detailed, scientifically accurate article as requested within the provided outline.

Ecotoxicological Research and Environmental Impact Assessments of 2,4 Dibromo 3,6 Dichlorophenol

Environmental Distribution and Partitioning Studies

Occurrence in Water and Soil Ecosystems

No data from environmental monitoring studies detailing the presence or concentration levels of 2,4-Dibromo-3,6-dichlorophenol in water or soil ecosystems were found.

Bioaccumulation Potential in Aquatic and Terrestrial Organisms (Non-Human)

No studies assessing the bioaccumulation or bioconcentration factor (BCF) of this compound in any non-human aquatic or terrestrial species were identified.

Fate in Complex Environmental Matrices

Information regarding the environmental persistence, degradation pathways, or partitioning of this compound in complex matrices such as sediment or activated sludge is not available in the reviewed literature.

Assessment of Ecotoxicological Potential of Degradation By-Products

No research was found that identifies the degradation by-products of this compound or evaluates their potential ecotoxicological effects.

Advanced Analytical Strategies for Environmental Monitoring and Research of 2,4 Dibromo 3,6 Dichlorophenol

Chromatographic Method Development

Chromatography stands as the cornerstone for the separation and analysis of complex environmental contaminants. For 2,4-dibromo-3,6-dichlorophenol, both gas and liquid chromatography techniques have been adapted and optimized to achieve high sensitivity and selectivity.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like halogenated phenols. When coupled with sensitive detectors such as a Mass Spectrometer (MS) or an Electron Capture Detector (ECD), it provides robust methods for the determination of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the identification and quantification of phenols in environmental samples. thermofisher.com The mass spectrometer provides detailed structural information, allowing for unambiguous identification of the target analyte. For instance, in the analysis of dichlorophenol isomers, GC-MS can distinguish between different positional isomers based on their mass spectra and retention times. researchgate.net The use of a triple quadrupole GC-MS system can further enhance sensitivity, with method detection limits (MDLs) for some chlorophenols reaching below 0.001 μg/L. thermofisher.com Derivatization is often employed to improve the volatility and chromatographic behavior of phenolic compounds. epa.gov

Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it particularly suitable for the analysis of this compound. This detector offers excellent sensitivity and is a cost-effective alternative to MS for routine monitoring. nih.gov U.S. EPA methods 604 and 8041, for example, utilize GC-ECD for the analysis of chlorophenols. thermofisher.com The combination of solid-phase extraction (SPE) with GC-ECD has been successfully used for the determination of brominated and chlorinated phenols in seawater, achieving low detection limits. nih.gov

Table 1: Comparison of GC Detectors for Halogenated Phenol (B47542) Analysis

| Detector | Principle | Advantages for this compound Analysis | Common Applications |

| Mass Spectrometry (MS) | Ionizes molecules and separates them based on their mass-to-charge ratio. | Provides structural information for definitive identification; high selectivity. | Identification and quantification of a wide range of environmental contaminants. thermofisher.comthermofisher.com |

| Electron Capture Detector (ECD) | Detects compounds that capture electrons, particularly halogenated molecules. | High sensitivity to halogenated compounds; cost-effective for routine analysis. | Analysis of pesticides and other halogenated organic pollutants. thermofisher.comnih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

HPLC with Electrochemical Detection (HPLC-ED): This method offers high sensitivity and selectivity for electrochemically active compounds like phenols. antecscientific.com The principle of electrochemical detection involves measuring the current resulting from the oxidation or reduction of the analyte at an electrode surface. antecscientific.com This technique has been applied to the determination of various phenols, including chlorophenols and nitrophenols, in different matrices. antecscientific.comnih.gov A study on the simultaneous determination of 2,4-dichlorophenol (B122985) and 3-chlorophenol (B135607) using a modified carbon cloth electrode demonstrated the potential of electrochemical sensors in detecting chlorophenols with high sensitivity and low detection limits. bohrium.comrsc.org

Ion Chromatography (IC) is a powerful tool for the analysis of ionic substances. When coupled with mass spectrometry (IC-MS or IC-MS/MS), it becomes an extremely sensitive and selective technique for speciation analysis in complex matrices. spectroscopyonline.com

While direct analysis of this compound by IC might be less common, the technique is highly relevant for the determination of its degradation products or related ionic species in environmental samples. IC-MS/MS offers very low detection limits and high precision, making it suitable for trace-level analysis of a variety of compounds, including chlorophenols. spectroscopyonline.com The use of triple quadrupole mass spectrometers in LC-MS/MS systems allows for the analysis of phenols without the need for derivatization, simplifying the analytical process. shimadzu.com

Sample Preparation and Extraction Techniques for Environmental Samples

The effective extraction and preconcentration of this compound from complex environmental matrices like water, soil, and sediment are critical steps prior to chromatographic analysis.

Solid Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique. It involves the use of a coated fiber to extract analytes from a sample, followed by thermal desorption in the GC injector or solvent desorption for HPLC analysis. mdpi.com

SPME has been successfully applied to the analysis of chlorophenols in environmental samples. researchgate.net It offers advantages over traditional methods by reducing extraction time and solvent consumption. unl.pt Different fiber coatings can be used to optimize the extraction of specific compounds. For the analysis of chlorophenols in wood and soil, both direct immersion and headspace SPME have been utilized, demonstrating good reproducibility and low detection limits. researchgate.net

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for extracting analytes from aqueous samples into an immiscible organic solvent. nih.gov

The efficiency of LLE depends on the partitioning of the analyte between the two phases, which can be optimized by adjusting factors such as solvent choice, pH, and the use of salting-out agents. chromatographyonline.comlibretexts.org For phenolic compounds, adjusting the pH of the aqueous sample is crucial to ensure they are in their neutral form for efficient extraction into the organic phase. libretexts.org While LLE can be labor-intensive and require significant amounts of organic solvents, it remains a robust technique for the extraction of halophenols from samples like chlorinated seawater. nih.govyoutube.com

Table 2: Overview of Extraction Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Solid Phase Microextraction (SPME) | Partitioning of analytes between the sample matrix and a coated fiber. | Solvent-free, simple, fast, reduces sample volume. mdpi.com | Fiber fragility, potential for matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Robust, well-established, can handle larger sample volumes. nih.gov | Requires large volumes of organic solvents, can be time-consuming and labor-intensive. libretexts.org |

Method Validation in Environmental Matrices

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For a compound like this compound, which is not a widely monitored analyte, establishing validated methods is a key step in understanding its environmental fate and potential impact. This involves rigorous testing of various performance characteristics.

Limit of Detection (LOD) and Quantification (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For halogenated phenols in complex environmental matrices such as water, soil, and biota, achieving low LODs and LOQs is essential due to their potential for toxicity even at trace levels.

While specific LOD and LOQ values for this compound are not extensively documented in publicly available literature, data for structurally related halogenated phenols can provide an indication of the analytical sensitivity that can be achieved with modern instrumentation. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are commonly employed for the analysis of these compounds. nih.gov

For instance, a method for the simultaneous determination of various brominated phenols in soil, including dibromophenols, using GC-MS reported limits of detection ranging from 0.04 to 0.19 ng/g. documentsdelivered.comresearchgate.net Another study focusing on halogenated phenols in water samples using pressure-assisted electrokinetic injection-tandem mass spectrometry achieved detection limits in the range of 7.4 to 37.1 ng/L for compounds like 2,4-dichlorophenol and 2,4,6-trichlorophenol (B30397). nih.gov It is plausible that similar detection limits could be achieved for this compound with appropriate method development and optimization.

Table 1: Examples of LOD and LOQ for Related Halogenated Phenols in Environmental Matrices

| Compound | Matrix | Analytical Method | LOD | LOQ |

| Dibromophenols | Soil | GC-MS | 0.04 - 0.19 ng/g | Not Reported |

| 2,4-Dichlorophenol | Water | PAEKI-MS/MS | 7.4 - 37.1 ng/L | Not Reported |

| 2,4,6-Trichlorophenol | Water | PAEKI-MS/MS | 7.4 - 37.1 ng/L | Not Reported |

| Tetrabromobisphenol A | Water | PAEKI-MS/MS | 7.4 - 37.1 ng/L | Not Reported |

Trueness and Precision Assessments

Trueness, which refers to the closeness of agreement between the mean of a large series of test results and an accepted reference value, and precision, the closeness of agreement between independent test results obtained under stipulated conditions, are key indicators of a method's reliability. For the analysis of this compound, these parameters would be evaluated by analyzing certified reference materials (if available) or by performing recovery studies on spiked environmental samples.

Table 2: Illustrative Trueness and Precision Data for Related Halogenated Phenols

| Analytical Method | Matrix | Analyte Class | Trueness (Recovery %) | Precision (RSD %) |

| PAEKI-MS/MS | Water | Halogenated Phenols | 68 - 114 | < 10 |

| GC-MS | Soil | Brominated Phenols | > 84 | Not Specified |

Note: This table provides examples from related compound analyses to indicate expected performance for this compound methods.

Chemiluminescence-Based Analytical Methods

Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. CL-based analytical methods offer several advantages, including high sensitivity, wide linear dynamic ranges, and relatively simple instrumentation. nih.gov These methods have been successfully applied to the detection of various environmental pollutants, including polyhalogenated aromatic compounds. nih.gov

The principle behind the chemiluminescent detection of compounds like this compound could involve their participation in a reaction that generates an excited-state product, which then emits light upon returning to the ground state. For instance, some CL methods for phenols involve their ability to enhance or inhibit a known chemiluminescent reaction. A review of CL-based methods for polyhaloaromatic pollutants suggests that these techniques can be highly sensitive and effective for screening and quantification. nih.gov While specific applications for this compound are not detailed, the general applicability to halogenated aromatics indicates its potential as a promising research avenue. nih.govnih.gov

Automated Analytical Systems in Research

The complexity of environmental samples and the need for high-throughput analysis have driven the development of automated analytical systems. These systems can integrate sample preparation, extraction, cleanup, and analysis into a single, streamlined workflow, reducing manual labor, minimizing the risk of contamination, and improving reproducibility. dphen1.comamericanpharmaceuticalreview.comqiagen.com

Chemical Reactivity and Derivatives Research of 2,4 Dibromo 3,6 Dichlorophenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of 2,4-Dibromo-3,6-dichlorophenol, the aromatic ring is highly substituted, leaving only one available position for substitution. The directing effects of the existing substituents play a crucial role in the feasibility and outcome of any potential EAS reaction. The hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the bromine and chlorine atoms are deactivating yet also ortho-para directing.

Given that all ortho and para positions relative to the hydroxyl group are occupied by halogens, and only the meta position is available, the electronic and steric hindrance is substantial. While no specific studies on the electrophilic aromatic substitution of this compound are readily available, insights can be drawn from related compounds. For instance, the sulfonation of 2,4-Dibromophenol (B41371) results in the formation of 3,5-Dibromo-2-hydroxy-benzenesulfonic acid. vaia.com This suggests that under forcing conditions, an electrophile could potentially be introduced onto the last available carbon of the this compound ring. However, the increased steric bulk and electronic deactivation from the two additional chlorine atoms would likely make such a reaction even more challenging.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. minia.edu.eg In a subsequent step, a proton is eliminated to restore the aromaticity of the ring. minia.edu.eg For a molecule as deactivated as this compound, a very potent electrophile and a strong Lewis acid catalyst would be necessary to overcome the high activation energy barrier. minia.edu.eg

Nucleophilic Substitution Reactions of Halogen Atoms

Nucleophilic aromatic substitution (NAS) on halogenated phenols is a plausible but challenging reaction pathway. The presence of multiple electron-withdrawing halogen atoms on the aromatic ring of this compound would, in principle, make the ring more susceptible to nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

However, several factors complicate this. The hydroxyl group, especially in its deprotonated phenoxide form, is a strong electron-donating group, which would counteract the activating effect of the halogens. Furthermore, the high degree of substitution creates significant steric hindrance around each halogen atom, making it difficult for a nucleophile to approach and attack a carbon atom.

Oxidation Reactions Leading to Functionalized Products

The oxidation of phenolic compounds can lead to a variety of products, including quinones, and can also result in the degradation of the aromatic ring. Advanced Oxidation Processes (AOPs) are often employed for the removal of halogenated phenols from aqueous environments. Studies on the oxidation of the related compound, 2,4-dichlorophenol (B122985) (DCP), have shown that processes like UV/H₂O₂, Fenton, and photo-Fenton reactions are effective in its degradation. nih.gov For instance, the photo-Fenton reaction under acidic conditions can achieve complete removal of DCP. nih.gov

These AOPs typically involve the generation of highly reactive hydroxyl radicals (•OH), which can attack the aromatic ring. nih.gov In the case of this compound, oxidation would likely proceed through a similar mechanism, initiated by hydroxyl radical attack. This could lead to the formation of hydroxylated intermediates, followed by ring-opening and mineralization into smaller organic acids, and ultimately carbon dioxide and water. The presence of bromine atoms in addition to chlorine atoms may lead to the formation of a more complex mixture of intermediates during the oxidation process.

Furthermore, photocatalytic oxidation using Fe(III) under UV light has also been shown to be an effective method for the degradation of dichlorophenols. nih.gov This process relies on the ability of Fe(III) to produce hydroxyl radicals upon irradiation. nih.gov It is plausible that a similar approach could be applied to the oxidation of this compound.

Reduction and Dehalogenation Reactions

Reduction and dehalogenation reactions are important for both synthetic purposes and for the detoxification of halogenated aromatic compounds. For this compound, these reactions would involve the removal of one or more halogen atoms, potentially replacing them with hydrogen atoms.

While specific studies on the reduction of this compound are scarce, research on related compounds provides valuable insights. For example, the toxicity of 2,4-dichlorophenol has been shown to be reduced through oxidative coupling to humic substances in the presence of a biomimetic catalyst, which effectively removes the compound from the solution. nih.gov

More direct dehalogenation can often be achieved using various reducing agents or catalytic hydrogenation. For instance, palladium-on-carbon (Pd/C) with a hydrogen source is a common system for the hydrodehalogenation of aryl halides. The reactivity of the halogens towards reduction typically follows the order I > Br > Cl > F. Therefore, in this compound, the bromine atoms would be expected to be more readily removed than the chlorine atoms under such conditions. This selective dehalogenation could potentially lead to the synthesis of dichlorophenol derivatives.

Formation of Coordination Complexes and Ligand Chemistry

The phenolic oxygen and the halogen atoms of this compound offer potential sites for coordination with metal ions, allowing it to act as a ligand in the formation of coordination complexes. The lone pairs on the oxygen atom of the hydroxyl group can coordinate to a metal center, and the halogen atoms can participate in weaker halogen bonding interactions.

The formation of stable coordination complexes often involves the deprotonation of the phenolic proton, leading to a phenoxide ligand that can form a strong bond with a metal ion. The properties of the resulting metal complexes, such as their geometry, stability, and catalytic activity, would be influenced by the nature of the metal ion and the steric and electronic properties of the this compound ligand.

While there is a vast body of research on metal complexes with various phenolic ligands, specific studies on the synthesis and characterization of complexes involving this compound are not prominent in the available literature. However, the general approach to synthesizing such complexes would involve reacting a salt of the desired metal with this compound in a suitable solvent. The reaction may be carried out in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group.

The characterization of any resulting complexes would typically involve a suite of analytical techniques. These would include:

Infrared (IR) Spectroscopy: To confirm the coordination of the phenoxide oxygen to the metal center, which would be indicated by a shift in the C-O stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution, although paramagnetic metal centers can complicate these measurements.

UV-Visible Spectroscopy: To study the electronic transitions within the complex.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

The table below outlines the expected analytical data for a hypothetical metal complex of this compound.

| Analytical Technique | Expected Observations for a Metal Complex |

| IR Spectroscopy | Shift in the C-O stretching frequency compared to the free ligand. |

| UV-Visible Spectroscopy | Appearance of new absorption bands corresponding to ligand-to-metal or metal-to-ligand charge transfer. |

| X-ray Crystallography | Determination of the coordination number and geometry of the metal center. |

In addition to the primary coordination through the phenoxide oxygen, the bromine and chlorine atoms of the this compound ligand can engage in non-covalent interactions known as halogen bonds. These interactions occur between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, which could be another halogen atom, a different Lewis basic atom on an adjacent ligand, or even the metal center itself.

The strength of these interactions depends on the polarizability of the halogen atom, with iodine forming the strongest halogen bonds, followed by bromine and then chlorine. In a complex of this compound, one would expect the bromine atoms to be more likely to participate in significant halogen bonding than the chlorine atoms. The presence and nature of these interactions can be definitively confirmed through single-crystal X-ray diffraction analysis.

Research on this compound Derivatization for Analysis Remains Limited

Derivatization is a common strategy in analytical chemistry to improve the volatility, thermal stability, and/or detectability of analytes, particularly for gas chromatography (GC) based methods. youtube.comphenomenex.blog Common techniques for phenols include silylation, acetylation, and pentafluorobenzylation. osti.govnih.govnih.gov These methods convert the polar phenolic hydroxyl group into a less polar ether or ester, which enhances chromatographic performance and detection sensitivity. research-solution.comyoutube.com

For instance, silylation, the most prevalent derivatization method, involves replacing the active hydrogen of the phenol's hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. phenomenex.blogresearch-solution.com This reduces the compound's polarity and its potential for hydrogen bonding, making it more suitable for GC analysis. research-solution.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov Another common approach is acetylation, which can be performed in situ and is considered effective for determining phenols at very low concentrations. osti.govnih.gov Pentafluorobenzylation is another technique used to create derivatives that are highly sensitive to electron capture detection (ECD). osti.govepa.gov

A study on various halogenated phenols compared pentafluorobenzylation and in-situ acetylation, concluding that acetylation provided better recoveries and less background interference for determining phenols at the nanogram-per-liter level. osti.govnih.gov For many phenolic compounds, derivatization with reagents like bis(trimethylsilyl)acetamide is a standard procedure before gas chromatography analysis to ensure accurate quantification. google.com

Despite the prevalence of these techniques for a wide range of phenolic and halogenated compounds, specific research outlining optimized conditions, reaction efficiencies, and resulting derivatives for this compound is not documented in the available search results. The existing literature focuses on broader classes of chlorophenols, alkylphenols, and other halogenated phenols. osti.govnih.govnih.gov Therefore, a detailed discussion, including data tables on the derivatization of this compound for enhanced analytical detection, cannot be provided at this time. Further targeted research would be necessary to develop and validate such specific analytical methodologies.

Emerging Research Applications and Future Directions for 2,4 Dibromo 3,6 Dichlorophenol

Role as a Synthetic Intermediate for Functional Molecules

Polyhalogenated phenols are recognized for their utility as intermediates in the synthesis of more complex and functional molecules for agricultural and industrial applications. The reactivity of the phenol (B47542) group and the presence of multiple halogen substituents provide various sites for chemical modification. Processes have been developed for the production of polyhalogenated phenols, which can then be used as raw materials for other industrial chemicals.